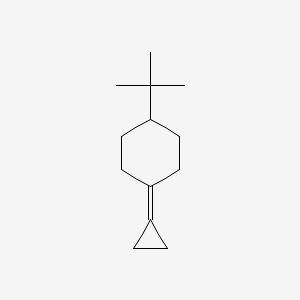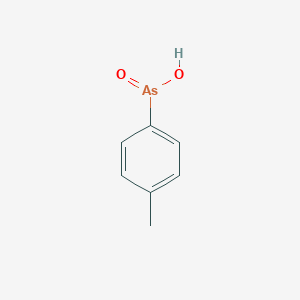![molecular formula C8H11Br B14394251 Bicyclo[2.2.2]oct-2-ene, 2-bromo- CAS No. 90002-37-2](/img/structure/B14394251.png)
Bicyclo[2.2.2]oct-2-ene, 2-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.2]oct-2-ene, 2-bromo- is a brominated derivative of bicyclo[2.2.2]oct-2-ene, a bicyclic hydrocarbon. This compound is characterized by its unique structure, which consists of a bicyclo[2.2.2]octane framework with a double bond at the 2-position and a bromine atom attached to the same carbon. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-2-ene, 2-bromo- typically involves the bromination of bicyclo[2.2.2]oct-2-ene. One common method is the addition of bromine (Br₂) to bicyclo[2.2.2]oct-2-ene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of bicyclo[2.2.2]oct-2-ene, 2-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
Bicyclo[2.2.2]oct-2-ene, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: The compound can undergo elimination reactions to form bicyclo[2.2.2]octadiene.
Addition Reactions: The double bond in the bicyclo[2.2.2]oct-2-ene framework can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X₂).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed under basic conditions using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as hydrogen chloride (HCl) or bromine (Br₂).
Major Products Formed
Substitution Reactions: Products include bicyclo[2.2.2]oct-2-ene derivatives with various substituents replacing the bromine atom.
Elimination Reactions: The major product is bicyclo[2.2.2]octadiene.
Addition Reactions: Products include dihalogenated or halogenated derivatives of bicyclo[2.2.2]oct-2-ene.
科学的研究の応用
Bicyclo[2.2.2]oct-2-ene, 2-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential as a molecular probe in biological studies due to its unique structure and reactivity.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of bicyclo[2.2.2]oct-2-ene, 2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the bicyclo[2.2.2]oct-2-ene framework are key sites for chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In addition reactions, the double bond can react with electrophiles to form addition products. These reactions are facilitated by the strained bicyclic structure, which makes the compound more reactive compared to its acyclic counterparts.
類似化合物との比較
Bicyclo[2.2.2]oct-2-ene, 2-bromo- can be compared with other similar compounds such as:
Bicyclo[2.2.2]octane: Lacks the double bond and bromine atom, making it less reactive.
Bicyclo[2.2.2]octadiene: Contains two double bonds, making it more reactive in addition reactions.
Bicyclo[2.2.2]oct-2-ene: Similar structure but without the bromine atom, resulting in different reactivity patterns.
The uniqueness of bicyclo[2.2.2]oct-2-ene, 2-bromo- lies in its combination of a strained bicyclic framework, a double bond, and a bromine atom, which together impart distinct chemical properties and reactivity.
特性
CAS番号 |
90002-37-2 |
|---|---|
分子式 |
C8H11Br |
分子量 |
187.08 g/mol |
IUPAC名 |
2-bromobicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H11Br/c9-8-5-6-1-3-7(8)4-2-6/h5-7H,1-4H2 |
InChIキー |
XBDJDMNKFWMRKU-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)




![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)

![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)



